molecular formula C8H11Cl2N3O2 B2608346 N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride CAS No. 1049728-18-8

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride

Cat. No.: B2608346
CAS No.: 1049728-18-8
M. Wt: 252.1
InChI Key: JHTCIAODLBQFGR-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride (CAS: 1049728-18-8) is a substituted ethylenediamine derivative with the molecular formula C₈H₁₀ClN₃O₂ and a molar mass of 215.64 g/mol . Its structure features a chloro group at the para position and a nitro group at the ortho position on the phenyl ring, linked to an ethylenediamine backbone (Figure 1).

Properties

IUPAC Name

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2.ClH/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14;/h1-2,5,11H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTCIAODLBQFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nitration and Reduction

  • Nitration : The nitro group can undergo further nitration under strong acidic conditions (e.g., HNO₃/H₂SO₄ mixtures).

  • Reduction : The nitro group is reducible to an amino group using agents like NaBH₄ or catalytic hydrogenation.

  • Conditions :

    • Nitration: -5°C to room temperature, acidic environment .

    • Reduction: Room temperature or mild heating .

Coupling Reactions

The ethane-1,2-diamine moiety can participate in diazenyl coupling or phthalimide-mediated reactions . For example:

  • Diazenyl Coupling : Reaction with diazonium salts (e.g., from 4-nitroaniline) to form azo compounds.

  • Phthalimide Coupling : Conversion to phthalimide derivatives using mesyl chloride (MsCl) and potassium phthalimide .

Substitution and Functional Group Transformations

  • Alkylation/Alkylation : The ethylenediamine moiety can undergo alkylation with alkyl halides under basic conditions.

  • Oxidation : The nitro group can be oxidized to form nitroso or other derivatives using agents like KMnO₄.

Reaction Comparison Table

Reaction Type Reagents/Conditions Outcome
Nitration HNO₃, H₂SO₄ (con.), -5°C to RTIntroduction of additional nitro groups or stabilization of existing ones
Reduction NaBH₄, MeOH, RTConversion of nitro group to amine
Coupling (Diazenyl) Diazonium salts, acidic conditionsFormation of azo compounds
Phthalimide Coupling MsCl, DMF, 80°CSynthesis of phthalimide derivatives
Alkylation Alkyl halides, Et₃N (dry)Substitution at amine groups

Mechanistic Insights

The compound’s reactivity is governed by its functional groups:

  • Nitro Group : Electron-withdrawing, stabilizes intermediates during nitration and reduction.

  • Chloro Substituent : Directs regioselectivity in substitution reactions.

  • Ethane-1,2-diamine Moiety : Provides nucleophilic sites for coupling and alkylation.

Experimental Validation

Reactions are typically monitored via:

  • NMR Spectroscopy : Tracking proton shifts (e.g., δ 7.99–6.58 ppm for aromatic regions) .

  • Chromatography : Purification and yield analysis (e.g., chloroform:methanol = 3:1) .

Scientific Research Applications

Pharmaceutical Applications

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in multiple reaction pathways, making it valuable for developing new drugs.

Case Study: Synthesis of Antimalarial Compounds

Research has demonstrated the use of this compound in synthesizing ligands for metal complexes that exhibit antimalarial activity. For instance, complexes formed with rhodium and iridium ligands derived from this compound showed promising results against Plasmodium falciparum strains, indicating potential therapeutic applications in combating malaria .

Chemical Research Applications

The compound is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies. Its reactive functional groups allow it to be involved in various organic transformations.

Example: Synthesis of Dendritic Nitric Oxide Donors

In recent studies, this compound was employed to create dendritic nitric oxide donors. These compounds are significant for biomedical applications due to their ability to release nitric oxide, which plays a crucial role in various physiological processes .

This compound has demonstrated notable biological activities, including potential mutagenicity. It is essential to evaluate its safety profile and biological effects when considering its applications in pharmaceuticals.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential mutagenic effects
Dendritic nitric oxide donorsNO release for therapeutic use
Rhodium complexes with chloroquine analogsAntimalarial activity

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and interactions with biological targets.

Comparison with Similar Compounds

Positional Isomers: Chloro-Nitrophenyl Derivatives

Positional isomerism significantly impacts physicochemical properties. For example:

  • N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride (CAS: 766497-20-5) has the chloro and nitro groups in the ortho and meta positions, respectively. This steric arrangement may reduce solubility compared to the target compound due to increased molecular rigidity .
  • 1-(2-Chloro-4-nitrophenyl)ethanone (CAS: 67818-41-1) replaces the ethylenediamine group with a ketone, eliminating hydrogen-bonding capacity and altering reactivity .

Table 1: Structural Comparison of Chloro-Nitrophenyl Derivatives

Compound Name Molecular Formula Substituent Positions Key Functional Groups
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine HCl C₈H₁₀ClN₃O₂ 4-Cl, 2-NO₂ Ethylenediamine, nitro, chloro
N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine HCl C₈H₁₀ClN₃O₂ 2-Cl, 6-NO₂ Ethylenediamine, nitro, chloro
1-(2-Chloro-4-nitrophenyl)ethanone C₈H₆ClNO₃ 2-Cl, 4-NO₂ Ketone, nitro, chloro

Functional Group Variations: Amidine and Heterocyclic Derivatives

Ethylenediamine derivatives with amidine or heterocyclic groups exhibit distinct biological and chemical profiles:

  • The amidine groups enhance solubility and target binding via ionic interactions, unlike the nitro group in the target compound .
  • N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine hydrochloride : Incorporation of a benzimidazole ring improves stability and metal-chelating capacity, relevant for pharmaceutical applications .

Table 2: Functional Group Impact on Properties

Compound Type Functional Groups Key Properties
Target Compound Nitro, chloro, ethylenediamine Electron-withdrawing, moderate solubility
Diamidine (Compound 6) Amidine, ethylenediamine High solubility, antifungal activity
Benzimidazole Derivative Benzimidazole, ethylenediamine Metal chelation, thermal stability

Biological Activity

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClN3O2HCl\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}_2\cdot \text{HCl} and a molecular weight of approximately 227.64 g/mol. The compound features both chloro and nitro groups attached to a phenyl ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

  • Reduction Reactions : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Substitution Reactions : The chloro group can be substituted with other nucleophiles, modifying the compound's activity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa< 0.125 mg/dm³
Acinetobacter baumannii0.25 mg/dm³
Escherichia coli0.5 mg/dm³

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific details regarding these mechanisms are still under investigation, but the presence of nitro groups is believed to play a crucial role in mediating these effects.

Case Studies

  • Antimicrobial Efficacy Against Multi-drug Resistant Strains : A study demonstrated that derivatives of this compound exhibited enhanced activity against multi-drug resistant Acinetobacter baumannii, suggesting its potential utility in treating infections caused by resistant pathogens .
  • Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that the compound can induce cytotoxicity in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting its potential for therapeutic applications in oncology.

Synthesis Methods

This compound can be synthesized through several methodologies:

  • Nitration of Aniline Derivatives : This involves introducing a nitro group into an aniline precursor followed by chlorination.
  • Reduction Techniques : The nitro group can be selectively reduced under controlled conditions to yield various derivatives with distinct biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions of ethylenediamine derivatives with substituted nitroaromatic aldehydes under acidic conditions. For purification, recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective. Chromatographic techniques (e.g., column chromatography with silica gel) and spectroscopic validation (e.g., NMR, IR) are critical to ensure purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of elemental analysis (to verify stoichiometry), IR spectroscopy (to identify amine and nitro functional groups), and UV-Vis spectroscopy (to detect π→π* transitions in the aromatic nitro moiety). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation. Cross-referencing with computational data (e.g., PubChem-derived InChI keys) ensures structural accuracy .

Q. What are the key considerations for IUPAC nomenclature and structural representation?

  • Methodological Answer : The IUPAC name is derived by numbering the benzene ring to prioritize substituents (chloro and nitro groups). Ethylene diamine is appended as a side chain, with protonation at the amine group forming the hydrochloride salt. Tools like PubChem’s nomenclature algorithms can validate systematic naming .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what metal complexes can it form?

  • Methodological Answer : The primary and secondary amine groups act as bidentate ligands, enabling coordination with transition metals (e.g., Cu(II), Co(II)). Synthesize complexes by refluxing the diamine with metal salts in methanol, followed by spectroscopic characterization (IR for M–N bond shifts, UV-Vis for d-d transitions). A 2:1 ligand-to-metal ratio is typical, confirmed via elemental analysis .

Q. What crystallographic techniques are suitable for resolving its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is optimal. Prepare high-quality crystals via slow evaporation in DMSO/water. Analyze hydrogen bonding (e.g., N–H⋯Cl interactions) and π-stacking of nitroaromatic groups. SHELX software is robust for small-molecule refinement, even with twinned data .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV irradiation), and humidity. Monitor degradation via HPLC-UV (λmax ~255 nm) and track changes in chloride ion content via ion chromatography. Long-term stability is achievable at –20°C in anhydrous conditions .

Q. What pharmacological mechanisms could be explored using this compound?

  • Methodological Answer : Investigate its potential as a kinase inhibitor or DNA intercalator via in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins. Structural analogs in patents suggest utility in cancer therapy .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact by employing closed systems during synthesis. Decontaminate spills with 10% sodium bicarbonate. Review Safety Data Sheets (SDS) for specific hazards, including potential mutagenicity .

Q. How can contradictory data in literature (e.g., conflicting spectroscopic results) be resolved?

  • Methodological Answer : Replicate experiments under controlled conditions (solvent, temperature). Validate discrepancies using orthogonal techniques (e.g., X-ray crystallography vs. NMR). Cross-check with computational simulations (DFT for IR/NMR predictions) to identify experimental artifacts .

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